Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester
Brand Name: Vulcanchem
CAS No.: 141186-15-4
VCID: VC8175994
InChI: InChI=1S/C18H14O8/c1-23-15-7-11(9-19)3-5-13(15)25-17(21)18(22)26-14-6-4-12(10-20)8-16(14)24-2/h3-10H,1-2H3
SMILES: COC1=C(C=CC(=C1)C=O)OC(=O)C(=O)OC2=C(C=C(C=C2)C=O)OC
Molecular Formula: C18H14O8
Molecular Weight: 358.3 g/mol

Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester

CAS No.: 141186-15-4

Cat. No.: VC8175994

Molecular Formula: C18H14O8

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester - 141186-15-4

Specification

CAS No. 141186-15-4
Molecular Formula C18H14O8
Molecular Weight 358.3 g/mol
IUPAC Name bis(4-formyl-2-methoxyphenyl) oxalate
Standard InChI InChI=1S/C18H14O8/c1-23-15-7-11(9-19)3-5-13(15)25-17(21)18(22)26-14-6-4-12(10-20)8-16(14)24-2/h3-10H,1-2H3
Standard InChI Key SHJFTNXRNIIYGW-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=O)OC(=O)C(=O)OC2=C(C=C(C=C2)C=O)OC
Canonical SMILES COC1=C(C=CC(=C1)C=O)OC(=O)C(=O)OC2=C(C=C(C=C2)C=O)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester is systematically named according to IUPAC guidelines as bis(4-formyl-2-methoxyphenyl) oxalate. Its structure consists of an oxalate core (C2O42\text{C}_2\text{O}_4^{2-}) esterified with two 4-formyl-2-methoxyphenyl groups. Each phenyl ring contains a methoxy group at the 2-position and a formyl group at the 4-position, contributing to the compound’s polarity and reactivity .

Molecular Formula and Weight

  • Molecular Formula: C18H14O8\text{C}_{18}\text{H}_{14}\text{O}_{8}

  • Molecular Weight: 358.3 g/mol (calculated from atomic weights).

Spectroscopic and Computational Data

While direct spectroscopic data for this compound is limited in publicly available literature, analogous bis(aryl) oxalates provide insights. For example, bis(4-methylbenzyl) oxalate (PubChem CID 87522) exhibits a molecular weight of 298.3 g/mol and a SMILES string of CC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)C . By extension, the target compound’s structure can be represented as:

\text{O=C(OC(C=O)C_6H_3(2-OCH_3))C(=O)OC(C=O)C_6H_3(2-OCH_3)}

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of oxalic acid with 4-formyl-2-methoxyphenol. A typical procedure involves:

  • Acid-Catalyzed Esterification: Oxalic acid reacts with 4-formyl-2-methoxyphenol in the presence of concentrated sulfuric acid at 60–80°C.

  • Purification: The crude product is recrystallized from ethanol or purified via column chromatography .

Reaction Equation:

HOOC-COOH + 2 HO-C6H3(2-OCH3)(4-CHO)Bis(4-formyl-2-methoxyphenyl) oxalate + 2 H2O\text{HOOC-COOH + 2 HO-C}_6\text{H}_3\text{(2-OCH}_3\text{)(4-CHO)} \rightarrow \text{Bis(4-formyl-2-methoxyphenyl) oxalate + 2 H}_2\text{O}

Industrial Manufacturing

Industrial production may employ continuous-flow reactors to enhance yield and scalability. Key parameters include:

  • Temperature Control: 70–90°C to optimize reaction kinetics.

  • Catalyst Optimization: Heterogeneous catalysts (e.g., ion-exchange resins) reduce corrosion and waste.

  • Automated Purification: Distillation and crystallization systems ensure high purity (>98%) .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

The formyl groups (-CHO\text{-CHO}) are highly reactive:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic conditions converts formyl groups to carboxylic acids (-COOH\text{-COOH}):

    -CHOKMnO4,H+-COOH\text{-CHO} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{-COOH}
  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces formyl groups to hydroxymethyl (-CH2OH\text{-CH}_2\text{OH}):

    -CHONaBH4-CH2OH\text{-CHO} \xrightarrow{\text{NaBH}_4} \text{-CH}_2\text{OH}

Substitution Reactions

The methoxy groups (-OCH3\text{-OCH}_3) participate in nucleophilic aromatic substitution under basic conditions. For example, reaction with ammonia yields amino derivatives:

-OCH3+NH3NaOH-NH2+CH3OH\text{-OCH}_3 + \text{NH}_3 \xrightarrow{\text{NaOH}} \text{-NH}_2 + \text{CH}_3\text{OH}

Applications in Scientific Research

Pharmaceutical Intermediates

Bis(4-formyl-2-methoxyphenyl) oxalate serves as a precursor in synthesizing thromboxane A2 inhibitors and antiplatelet agents. Analogous compounds, such as 4,5-bis(4-methoxyphenyl)-2-substituted thiazoles, exhibit cyclooxygenase inhibition and vasodilatory activity .

Key Pharmacological Targets:

  • Cyclooxygenase (COX) Inhibition: Reduces prostaglandin synthesis.

  • Platelet Aggregation Suppression: IC50 values in the micromolar range .

Materials Science

The compound’s formyl groups enable crosslinking in polymer matrices, enhancing thermal stability. Applications include:

  • Epoxy Resins: Improved mechanical strength.

  • Coating Materials: Enhanced adhesion and corrosion resistance.

Comparative Analysis with Analogous Compounds

CompoundKey FeaturesApplications
Bis(4-methylbenzyl) oxalate Non-polar methyl groups; MW 298.3 g/molPlasticizers, lubricants
Bis(4-carboxyphenyl) oxalateCarboxylic acid substituents; high solubility in waterMetal chelation, catalysis
Bis(4-formyl-2-methoxyphenyl) oxalateFormyl and methoxy groups; MW 358.3 g/molPharmaceuticals, polymer crosslinking

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